Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis analysis of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” is not found in the search results. It’s possible that the synthesis of this compound is not well-documented or it may be synthesized as a part of a complex process involving multiple steps .Molecular Structure Analysis
The molecular structure analysis of “this compound” is not found in the search results. The molecular structure of a compound typically includes information about the arrangement of atoms, the type of bonds between them, and the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not found in the search results. Chemical reactions analysis typically involves understanding how the compound reacts with other substances, its reactivity, and the conditions under which it undergoes changes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not found in the search results. These properties typically include melting point, boiling point, density, molecular formula, molecular weight, and toxicity .Scientific Research Applications
1. Open-Chain Stereocontrol
- Research Context: Open-chain compounds like methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate are studied for understanding stereochemical control in organic synthesis. For instance, Barbero et al. (1997) investigated methylation reactions, yielding diastereoisomers with varying stereochemical configurations (Barbero, Blakemore, Fleming, & Wesley, 1997).
2. Photophysical Properties
- Research Context: The study of this compound and its derivatives has applications in understanding the photophysical properties of organic compounds. For example, Kim et al. (2021) explored the photophysical characteristics of methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, providing insights into the quantum yields and excited-state proton transfer (Kim et al., 2021).
3. Absolute Configuration Determination
- Research Context: Understanding the absolute configuration of this compound and related compounds is important in stereochemistry. Ganci et al. (2000) determined the absolute configuration of a related compound, methyl (3R)-hydroxy-5-phenylpentanoate, using HPLC and chiroptical data, which is crucial for understanding the 3D structure of these molecules (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).
4. Cyano-substituted Thiophene Reactions
- Research Context: Cyano-substituted derivatives are studied for their reaction mechanisms and properties. Barltrop et al. (1979) investigated cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, an area relevant to understanding the chemical behavior of compounds like this compound (Barltrop, Day, & Irving, 1979).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-6,8-11H,7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGIZYCSHDGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.